1-(2,4-Dimethyloxazol-5-YL)propan-2-one
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Overview
Description
1-(2,4-Dimethyloxazol-5-YL)propan-2-one is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(2,4-Dimethyloxazol-5-YL)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethyl-5-oxazolone with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at ambient temperature in a solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(2,4-Dimethyloxazol-5-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can undergo substitution reactions where functional groups on the oxazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethyloxazol-5-YL)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyloxazol-5-YL)propan-2-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Dimethyloxazol-5-YL)propan-2-one can be compared with other oxazole derivatives, such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain an oxazole ring but differ in their substitution patterns and biological activities.
4,4-Dimethyl-5H-1,3-oxazol-2-yl derivatives: These compounds have similar structures but may exhibit different chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1196154-14-9 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1,3-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)4-8-6(2)9-7(3)11-8/h4H2,1-3H3 |
InChI Key |
PKMSYRKAQVGLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)CC(=O)C |
Origin of Product |
United States |
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